- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203
Cas no 89267-41-4 (Dehydronitrendipine)
Dehydronitrendipine structure
Product Name:Dehydronitrendipine
Número CAS:89267-41-4
MF:C18H18N2O6
Megavatios:358.345324993134
CID:724984
Update Time:2024-11-26
Dehydronitrendipine Propiedades químicas y físicas
Nombre e identificación
-
- Dehydronitrendipine
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- BAY-m 4786
- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
-
- Renchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
- Clave inchi: YEHVABIPGJLMET-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC
Atributos calculados
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 6
- Complejidad: 534
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 15
- Xlogp3: 3.2
Propiedades experimentales
- Denso: 1.259±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 59-61 ºC
- Disolución: 几乎不溶 (0.061 g/L) (25 ºC),
Dehydronitrendipine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
Dehydronitrendipine |
89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | D229990-10mg |
Dehydronitrendipine |
89267-41-4 | 10mg |
$ 63.00 | 2023-09-08 | ||
| TRC | D229990-50mg |
Dehydronitrendipine |
89267-41-4 | 50mg |
$ 265.00 | 2023-09-08 | ||
| TRC | D229990-100mg |
Dehydronitrendipine |
89267-41-4 | 100mg |
$487.00 | 2023-05-18 | ||
| TRC | D229990-250mg |
Dehydronitrendipine |
89267-41-4 | 250mg |
$973.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |
89267-41-4 | ¥1556.7 | 2023-01-14 | ||||
| Biosynth | ID57949-10 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 10mg |
$63.60 | 2023-01-04 | ||
| Biosynth | ID57949-25 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 25mg |
$127.00 | 2023-01-04 | ||
| Biosynth | ID57949-50 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 50mg |
$191.00 | 2023-01-04 | ||
| Biosynth | ID57949-100 mg |
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |
89267-41-4 | 100MG |
$636.00 | 2023-01-04 |
Dehydronitrendipine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Methanol ; 8 h
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C
Referencia
- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7
Referencia
- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Water
Referencia
- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt
Referencia
- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt
Referencia
- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Methanol ; rt
Referencia
- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt
Referencia
- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35
Métodos de producción 9
Condiciones de reacción
Referencia
- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7
Dehydronitrendipine Raw materials
Dehydronitrendipine Preparation Products
Dehydronitrendipine Literatura relevante
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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